

Application Note: Measuring Intracellular Calcium Mobilization with fMLFK

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Compound of Interest

Compound Name: *N*-Formyl-Met-Leu-Phe-Lys

Cat. No.: B549766

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Introduction

N-Formyl-Met-Leu-Phe-Lys (fMLFK) is a synthetic peptide that acts as a potent agonist for formyl peptide receptors (FPRs), particularly FPR1 and FPR2.[1][2] These G protein-coupled receptors (GPCRs) are primarily expressed on immune cells, such as neutrophils and monocytes, and play a crucial role in the innate immune response by mediating chemotaxis, degranulation, and superoxide production.[3][4] Upon binding to fMLFK, FPRs activate a canonical signaling cascade that results in a rapid and transient increase in intracellular calcium concentration ($[Ca^{2+}]_i$). This makes fMLFK a valuable tool for studying FPR signaling and for screening compounds that may modulate this pathway. This application note provides a detailed protocol for measuring fMLFK-induced intracellular calcium mobilization using a fluorescent calcium indicator-based assay.

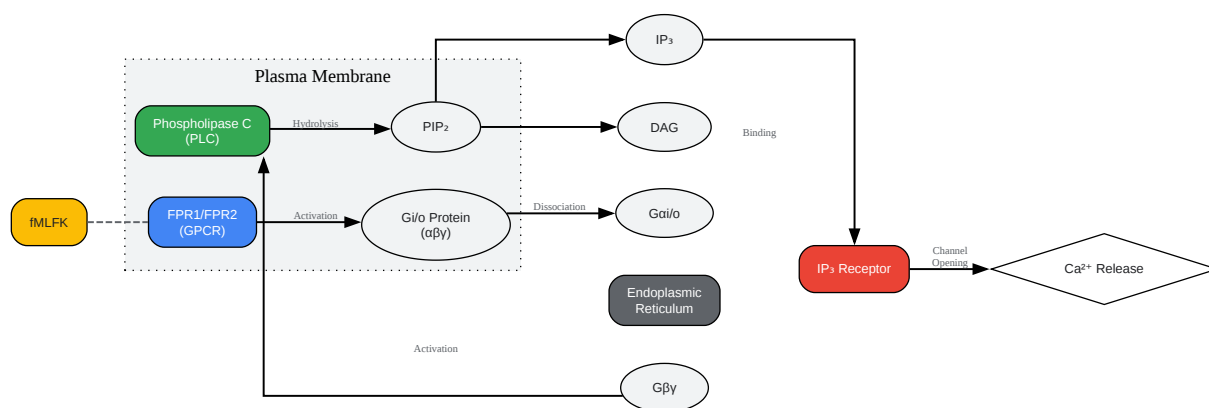
Principle of the Assay

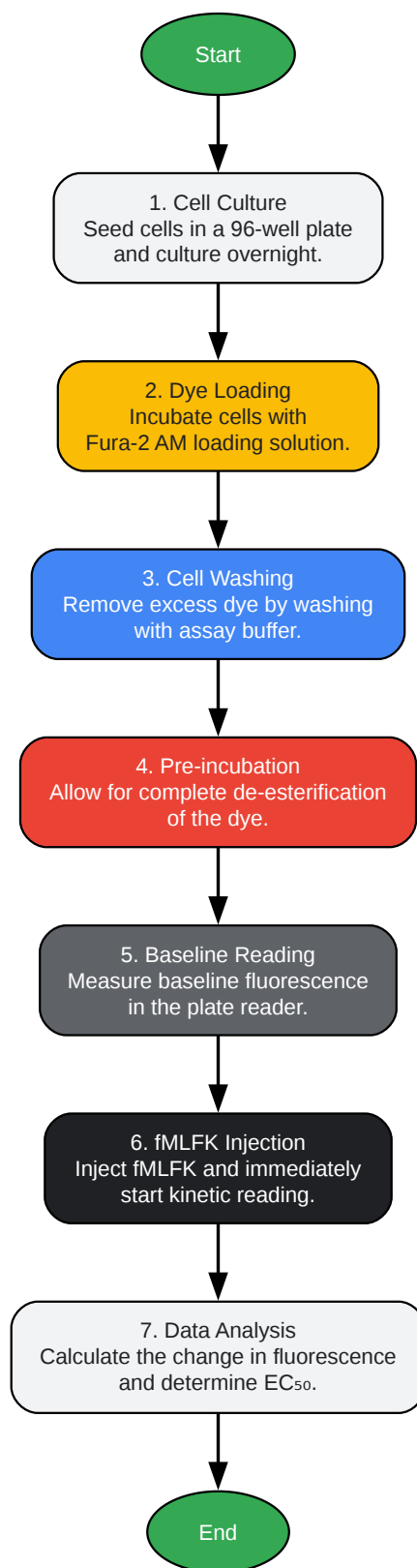
This assay utilizes a cell-permeant fluorescent calcium indicator, such as Fura-2 AM, to measure changes in $[Ca^{2+}]_i$. Once inside the cell, intracellular esterases cleave the acetoxymethyl (AM) ester group, trapping the indicator in its active, calcium-sensitive form.[5] [6] The indicator's fluorescence intensity is directly proportional to the concentration of free cytosolic calcium. Upon stimulation with fMLFK, the activation of FPRs triggers the release of calcium from intracellular stores, leading to a detectable increase in the fluorescence signal.[7]

[8] This change in fluorescence can be monitored in real-time using a fluorescence plate reader or a microscope.

fMLFK Signaling Pathway

The binding of fMLFK to FPR1 or FPR2 initiates a conformational change in the receptor, leading to the activation of a heterotrimeric G protein of the Gi/o family.[9][10] The activated G α subunit dissociates from the G $\beta\gamma$ dimer. The G $\beta\gamma$ subunit then activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[9][11] IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytosol.[11][12]





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